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Picibanil (OK-432) Long-Term Recurrence Rates: A
Comparative Guide

Picibanil (OK-432), a lyophilized preparation of a low-virulence strain of Streptococcus
pyogenes, serves as a sclerosing agent and immunomodulator for treating various benign
cystic lesions, most notably lymphatic malformations (LMs) and ranulas.[1] Its therapeutic effect
stems from inducing a localized inflammatory reaction, activating immune cells like
macrophages and natural killer cells, and promoting the release of cytokines.[1][2] This
orchestrated immune response increases the permeability of endothelial cells, enhances
lymphatic drainage, and ultimately leads to the shrinkage and resolution of the cystic
structures.[1][2] This guide provides a comparative analysis of the long-term recurrence rates
of Picibanil treatment against alternative therapies, supported by experimental data and
protocols for a scientific audience.

Section 1: Lymphatic Malformations (LMs)

Lymphatic malformations are congenital anomalies of the lymphatic system, presenting as
cysts of varying sizes.[3] They occur most frequently in the head and neck region.[4][5]
Treatment aims to alleviate symptoms, correct cosmetic deformities, and prevent complications
like infection or airway obstruction.

Comparative Recurrence Rates for Lymphatic
Malformations
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Long-term follow-up studies are crucial for assessing the true efficacy of any treatment for LMs.
The data below summarizes recurrence rates for Picibanil and common alternative treatments.

Treatment

Recurrence

Mean Follow-

. Lesion Type Key Studies
Modality Rate (%) up (Range)
Smith et al.
Picibanil (OK- ) 2.9 years (2009)[6],
Macrocystic 9% - 12.5% ) ]
432) (Median)[6] Esposito et al.
(2014)[7]
_ 2.9 years Smith et al.
Mixed 9% )
(Median) (2009)[6]
Poldervaart et al.
Overall 5% - 8% >1 year
(2009)[3]
_ o 10% - 15% Lee et al. (2020)
Surgical Excision  All Types ] 67.9 months
(Partial) [8]
_ Lee et al. (2020)
All Types 73.7% (Partial) 67.9 months 8]
Lee et al. (2020)
All Types 20.0% (Total) 67.9 months 8]
Bleomycin ) ) 0% (in 6 Long-term Zhao et al.
Microcystic ) .
Sclerotherapy patients) (unspecified) (2018)[9]
Macrocystic/Mixe N Ghaffarpour et
8% Not specified
d al. (2015)[10]
o ~8% (on 16.8 months (5- Song et al.
Sirolimus (Oral) Complex LMs ) ) )
discontinuation) 30) (2020)[11][12]

Note: Recurrence rates can be influenced by lesion type (macrocystic, microcystic, mixed),

location, and completeness of the initial treatment.

Experimental Protocols

Key Picibanil (OK-432) Study Protocol (Adapted from Smith et al., 2009)[6]
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» Patient Selection: Children with cervicofacial LMs confirmed by imaging (MRI/CT). Patients
were randomized into immediate or delayed treatment groups.

e Preparation & Dosage: One vial of OK-432 (1 KE - Klinische Einheit) was reconstituted with
10 mL of sterile saline for injection. The standard dose was 0.01 mg (0.1 KE) per mL.

o Administration: Under general anesthesia or sedation, the cystic contents were aspirated. A
volume of OK-432 solution equal to or less than the aspirated volume was injected into the
cyst under ultrasound guidance. The treatment consisted of a series of up to four injections
at eight-week intervals.

o Follow-up & Assessment: Response was measured radiographically by quantifying the
change in lesion volume. A recurrence was defined as the reappearance or growth of the
lesion after a complete or substantial initial response. The median follow-up was 2.9 years.

Key Surgical Excision Study Protocol (Adapted from Lee et al., 2020)[8]
o Patient Selection: Patients with LMs who underwent surgical treatment.

o Procedure: Surgical intervention was classified as total resection or partial resection based
on the surgeon's assessment of completeness. For extensive lesions, free flap coverage was
utilized.

o Follow-up & Assessment: Patients were followed up for a mean duration of 67.9 months.
Recurrence was assessed clinically and through imaging, defined as the regrowth of the
lesion at the primary site.

Visualized Mechanisms and Workflows
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Section 2: Oral and Plunging Ranulas

Aranula is a mucus extravasation cyst arising from the sublingual salivary gland.[13] It
presents as a swelling in the floor of the mouth (oral ranula) or may extend through the
mylohyoid muscle into the neck (plunging ranula).[13]

Comparative Recurrence Rates for Ranulas

Treatment for ranulas has historically been surgical, but sclerotherapy with Picibanil has
emerged as a less invasive alternative.

Treatment Recurrence Mean Follow- .
. Ranula Type Key Studies
Modality Rate (%) up (Range)
Picibanil (OK- ) 14% (after last N Roh & Kim
Plunging o Not specified
432) injection) (2008)[14]
] 25.3 months (12-  Fukase et al.
Cervical 0%
42) (2022)[15]
Surgical: 40 years Zhao et al.
o Oral 66.7% ]
Marsupialization (Retrospective) (2004)[16]
Surgical: Ranula 40 years Zhao et al.
o Oral 57.7% _
Excision Only (Retrospective) (2004)[16]
Surgical:
] ) 40 years Zhao et al.
Sublingual Gland  Oral/Plunging 1.2% _
o (Retrospective) (2004)[16]
Excision
) 0% (Complete 36 months
Plunging o ) Roh (2017)[13]
excision) (Median)

Note: Surgical approaches show a wide variance in recurrence, with excision of the sublingual
gland being the gold standard for low recurrence.[13]

Experimental Protocols

Key Picibanil (OK-432) Study Protocol (Adapted from Fukase et al., 2022)[15]
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» Patient Selection: Eight patients with ranulas extending into the cervical region.

e Preparation & Dosage: OK-432 was diluted with saline to a concentration of 1 to 2 KE per
mL. The mean treatment dose was 1.9 KE.

e Administration: The ranula was punctured, and its contents were aspirated. The prepared
OK-432 solution was then injected into the cystic cavity. A second or third treatment was
administered if the initial response was insufficient.

o Follow-up & Assessment: Patients were examined at 1 and 6 weeks post-treatment and
followed for a mean of 25.3 months. Recurrence was defined as the reappearance of the
lesion after total shrinkage or marked reduction.

Key Surgical Study Protocol (Adapted from Zhao et al., 2004, as cited in other reviews)[16]

» Patient Selection: A large retrospective analysis of 580 patients with oral and plunging
ranulas treated between 1962 and 2002.

e Procedure: Patients were categorized based on the surgical procedure received:
marsupialization, excision of the ranula alone, or excision of the sublingual gland combined
with the ranula.

o Follow-up & Assessment: Recurrence rates were calculated based on the reappearance of
the ranula following the specific surgical intervention over the long-term follow-up period.

Summary and Conclusion

For lymphatic malformations, particularly macrocystic types, Picibanil (OK-432) sclerotherapy
demonstrates a favorable long-term recurrence rate (5-12.5%) that is competitive with, and
often lower than, partial surgical excision.[3][6][7][8] Total surgical excision offers a low
recurrence rate but carries a higher risk of complications.[4][8] Other sclerosing agents like
Bleomycin and systemic treatments like Sirolimus also show low recurrence rates and serve as
important alternatives.[9][10][11]

For ranulas, Picibanil treatment presents a viable, minimally invasive option with a low long-
term recurrence rate (0-14%), especially when compared to more conservative surgical
techniques like marsupialization or simple excision, which have very high recurrence rates.[13]
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[14][15][16] The surgical gold standard, excision of the sublingual gland, has the lowest
recurrence rate but is the most invasive procedure.[13][16]

The choice of treatment should be guided by the specific clinical scenario, including the type
and location of the lesion, potential for complications, and patient preference. The data
indicates that in long-term follow-up, Picibanil is an effective therapy with a relatively low rate
of recurrence for both macrocystic lymphatic malformations and ranulas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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